![molecular formula C16H25NO2 B3849998 4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol](/img/structure/B3849998.png)
4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol
Overview
Description
4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of an azepane ring, a propyl chain, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2-(azepan-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biological processes. The azepane ring may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethyl methacrylate
- 2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
4-[2-(Azepan-1-yl)propyl]-2-methoxyphenol stands out due to its unique combination of an azepane ring and a methoxyphenol group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(azepan-1-yl)propyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13(17-9-5-3-4-6-10-17)11-14-7-8-15(18)16(12-14)19-2/h7-8,12-13,18H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUJXDJFLOKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


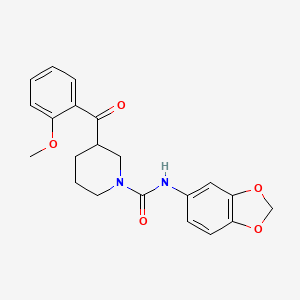
![N-[(2,6-difluorophenyl)methyl]-2,4-dimethoxyaniline](/img/structure/B3849926.png)
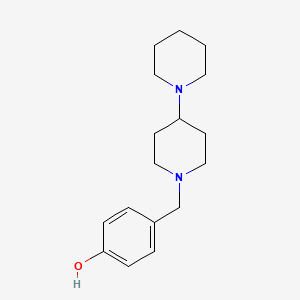
![2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol](/img/structure/B3849940.png)
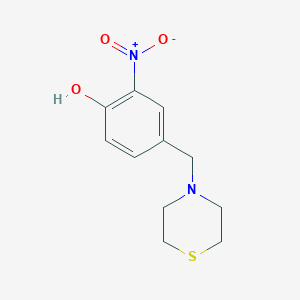
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol](/img/structure/B3849974.png)
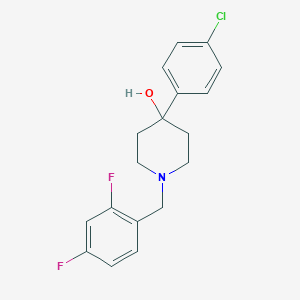
![7-hydroxy-4-{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3849990.png)
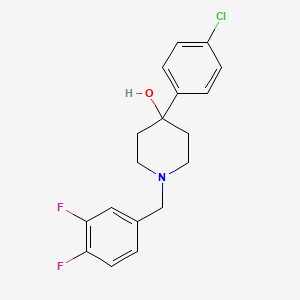
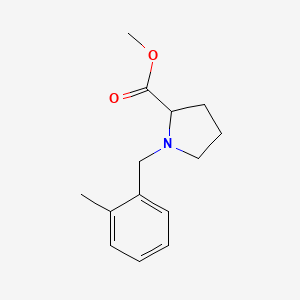
![1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B3850008.png)
![3-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol](/img/structure/B3850011.png)
![N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B3850012.png)
